

# Revolutionizing Medical Imaging: C60 Derivatives as High-Performance MRI Contrast Agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **C60 DERIVATIVES**

Cat. No.: **B1169666**

[Get Quote](#)

## Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the fields of nanotechnology, medical imaging, and oncology.

### Introduction:

Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool, the efficacy of which is often enhanced through the use of contrast agents. Traditional gadolinium (Gd)-based chelates, while widely used, can be limited by modest relaxivity and concerns about gadolinium retention in the body. A new class of contrast agents based on C60 fullerene derivatives, particularly endohedral metallofullerenes, has emerged, demonstrating significantly higher relaxivity and offering a versatile platform for targeted imaging. This document provides a comprehensive overview of the application of **C60 derivatives** as MRI contrast agents, including detailed protocols for their synthesis, characterization, and evaluation.

Endohedral metallofullerenes, such as Gd@C60, Gd@C82, and trimetallic nitride endohedrals like Gd<sub>3</sub>N@C<sub>80</sub>, encapsulate paramagnetic gadolinium ions within the carbon cage.<sup>[1][2][3]</sup> This unique structure prevents the leakage of toxic Gd<sup>3+</sup> ions and, when appropriately functionalized for water solubility, leads to exceptionally high proton relaxivities (r<sub>1</sub> and r<sub>2</sub>), resulting in enhanced image contrast at lower concentrations compared to conventional agents.<sup>[1][4]</sup>

# Data Presentation: Comparative Analysis of C60-Based MRI Contrast Agents

The performance of various functionalized **C60 derivatives** as MRI contrast agents is summarized below. These tables highlight their superior relaxivity compared to standard clinical contrast agents.

Table 1: Longitudinal (r1) and Transverse (r2) Relaxivities of **C60 Derivatives**

| C60 Derivative                                                                                           | Functionalization             | Magnetic Field (T) | r1 (mM <sup>-1</sup> s <sup>-1</sup> ) | r2 (mM <sup>-1</sup> s <sup>-1</sup> ) | Reference |
|----------------------------------------------------------------------------------------------------------|-------------------------------|--------------------|----------------------------------------|----------------------------------------|-----------|
| Gd@C60[C(COOH) <sub>2</sub> ] <sub>10</sub>                                                              | Carboxylation                 | 0.47               | 4.6                                    | -                                      | [5][6]    |
| Gd@C82(OH) <sub>n</sub>                                                                                  | Hydroxylation                 | 1.0                | 81                                     | -                                      | [2]       |
| Gd <sub>3</sub> N@C <sub>80</sub> (OH) <sub>26</sub> (CH <sub>2</sub> C <sub>H</sub> COOM) <sub>16</sub> | Hydroxylation & Carboxylation | 2.4                | 207                                    | 282                                    | [1][7]    |
| Gd <sub>3</sub> N@C <sub>80</sub> [DiPEG350(OH) <sub>x</sub> ] <sub>x</sub>                              | PEGylation & Hydroxylation    | 2.4                | 237                                    | 460                                    | [4][8]    |
| Gd <sub>3</sub> N@C <sub>80</sub> [DiPEG750(OH) <sub>x</sub> ] <sub>x</sub>                              | PEGylation & Hydroxylation    | 2.4                | 232                                    | 398                                    | [4][8]    |
| Magnevist® (Gd-DTPA)                                                                                     | Chelate                       | 1.0                | ~4                                     | -                                      | [2]       |
| Omniscan®                                                                                                | Chelate                       | 2.4                | ~4                                     | ~4                                     | [1][7]    |

Table 2: Cytotoxicity Data of Fullerene Derivatives

| Fullerene Derivative              | Cell Line | Assay | Key Findings                                                    | Reference |
|-----------------------------------|-----------|-------|-----------------------------------------------------------------|-----------|
| C60-polyvinylpyrrolidone          | HEp-2     | -     | No toxic effect observed.                                       | [9]       |
| C60-NO <sub>2</sub> -proline      | HEp-2     | -     | Not toxic at a concentration of 0.2 mg/mL.                      | [9]       |
| Sodium salt of polycarboxylic C60 | HEp-2     | -     | Showed pronounced cytotoxicity.                                 | [9]       |
| C60@HSA and C60@HSA-FA            | HeLa      | -     | No dark toxicity was observed across a range of concentrations. | [10]      |

## Experimental Protocols

Detailed methodologies for the synthesis, characterization, and evaluation of C60-based MRI contrast agents are provided below.

### Protocol 1: Synthesis and Solubilization of Gadofullerenes

This protocol outlines a general method for producing water-soluble gadofullerenes, a critical step for their biomedical application.

#### 1. Synthesis of Endohedral Metallofullerenes (e.g., Gd<sub>3</sub>N@C<sub>80</sub>):

- Apparatus: Arc-discharge fullerene generator.
- Procedure:
  - Graphite rods are drilled and packed with a mixture of Gd<sub>2</sub>O<sub>3</sub> and graphite powder.
  - An electric arc is generated between the rods in a helium atmosphere.
  - The resulting soot, containing a mixture of fullerenes and metallofullerenes, is collected.

- Extraction of the fullerenes from the soot is performed using a suitable solvent like carbon disulfide or o-dichlorobenzene through soxhlet extraction.
- The desired metallofullerene (e.g., Gd<sub>3</sub>N@C<sub>80</sub>) is isolated and purified from the extract using multi-stage High-Performance Liquid Chromatography (HPLC).[\[1\]](#)

## 2. Functionalization for Water Solubility (Hydroxylation and Carboxylation Example):

- Reagents: Purified Gd<sub>3</sub>N@C<sub>80</sub>, 30% hydrogen peroxide, succinic acid peroxide, sodium hydroxide, hydrochloric acid, deionized water.
- Procedure:
  - A solution of Gd<sub>3</sub>N@C<sub>80</sub> in a suitable organic solvent is prepared.
  - An aqueous solution of succinic acid peroxide is added.
  - The mixture is stirred vigorously at room temperature for an extended period (e.g., 48 hours) to introduce carboxyl groups.
  - 30% hydrogen peroxide is then added to the reaction mixture and stirred to introduce hydroxyl groups.
  - The pH is adjusted with sodium hydroxide and hydrochloric acid to facilitate the reaction and subsequent purification.
  - The water-soluble gadofullerene derivative is purified from the reaction mixture by dialysis against deionized water to remove unreacted reagents and byproducts.[\[1\]](#)[\[7\]](#)
  - The final product is lyophilized to obtain a solid powder.

## Protocol 2: Measurement of Relaxivity (r<sub>1</sub> and r<sub>2</sub>)

This protocol describes the determination of the longitudinal (r<sub>1</sub>) and transverse (r<sub>2</sub>) relaxivities of a water-soluble C<sub>60</sub> derivative.

### 1. Sample Preparation:

- Prepare a stock solution of the C<sub>60</sub> derivative in deionized water or phosphate-buffered saline (PBS).
- Create a series of dilutions from the stock solution to obtain samples with varying concentrations of the contrast agent (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mM).
- Include a sample of the solvent (water or PBS) as a control (0 mM).

### 2. MRI Data Acquisition:

- Place the samples in a phantom holder.

- Acquire T1 and T2 relaxation time maps using a clinical or preclinical MRI scanner.
- For T1 measurement: Use an inversion recovery spin-echo (IR-SE) sequence with multiple inversion times (TI).
- For T2 measurement: Use a multi-echo spin-echo (SE) sequence with multiple echo times (TE).

### 3. Data Analysis:

- Measure the mean signal intensity within a region of interest (ROI) for each sample at each TI (for T1) or TE (for T2).
- Fit the signal intensity versus TI data to an inversion recovery equation to calculate T1 for each concentration.
- Fit the signal intensity versus TE data to a mono-exponential decay function to calculate T2 for each concentration.
- Calculate the relaxation rates R1 ( $1/T_1$ ) and R2 ( $1/T_2$ ) for each concentration.
- Plot R1 and R2 as a function of the contrast agent concentration (in mM).
- The slopes of the linear fits of these plots represent the relaxivities  $r_1$  and  $r_2$  in units of  $\text{mM}^{-1}\text{s}^{-1}$ , respectively.

## Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details the evaluation of the cytotoxicity of **C60 derivatives** on a selected cell line.

### 1. Cell Culture and Seeding:

- Culture the desired cell line (e.g., HeLa, HepG2) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

### 2. Treatment with **C60 Derivatives**:

- Prepare a series of dilutions of the C60 derivative in serum-free cell culture medium.
- Remove the old medium from the wells and replace it with the medium containing different concentrations of the C60 derivative.

- Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

### 3. MTT Assay:

- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
- During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

### 4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
- Plot cell viability as a function of the C60 derivative concentration to determine the IC<sub>50</sub> value (the concentration at which 50% of the cells are viable).

## Protocol 4: In Vivo MRI in an Animal Model

This protocol provides a general workflow for evaluating the performance of a C60-based contrast agent in a mouse model.

### 1. Animal Preparation:

- Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
- Place the mouse on a heated animal bed to maintain body temperature.
- Monitor vital signs such as respiration and heart rate throughout the experiment.

### 2. Pre-Contrast Imaging:

- Acquire pre-contrast T1-weighted and T2-weighted images of the region of interest (e.g., tumor, specific organ).

### 3. Contrast Agent Administration:

- Administer a sterile solution of the C60 derivative intravenously (e.g., via tail vein injection) at a predetermined dose.

#### 4. Post-Contrast Imaging:

- Acquire a series of T1-weighted and T2-weighted images at multiple time points post-injection (e.g., 5, 15, 30, 60 minutes) to observe the dynamic distribution and clearance of the contrast agent.

#### 5. Image Analysis:

- Measure the signal intensity in the region of interest before and after contrast agent administration.
- Calculate the signal enhancement ratio to quantify the contrast effect.
- Analyze the biodistribution of the contrast agent by comparing signal enhancement in different organs over time.

## Visualizations

Diagram 1: Synthesis and Functionalization of a C60-based MRI Contrast Agent



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and functionalization of a Gd<sub>3</sub>N@C<sub>80</sub>-based MRI contrast agent.

[Click to download full resolution via product page](#)

Caption: Simplified schematic of MRI signal enhancement by gadofullerene-based contrast agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Contrast-enhanced in vivo magnetic resonance microscopy of the mouse brain enabled by non-invasive opening of the blood-brain barrier with ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A water-soluble gadolinium metallofullerenol: facile preparation, magnetic properties and magnetic resonance imaging application - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Video: MRI and PET in Mouse Models of Myocardial Infarction [jove.com]
- 7. mriquestions.com [mriquestions.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Revolutionizing Medical Imaging: C60 Derivatives as High-Performance MRI Contrast Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169666#employing-c60-derivatives-as-contrast-agents-for-magnetic-resonance-imaging-mri]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)